molecular formula C18H13N5O B105848 6,7-Diphenylpterin CAS No. 17376-91-9

6,7-Diphenylpterin

Cat. No. B105848
CAS RN: 17376-91-9
M. Wt: 315.3 g/mol
InChI Key: UBFLLFFNWQPPKK-UHFFFAOYSA-N
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Description

6,7-Diphenylpterin is a compound that has been studied for its potential use in targeting photooxidative damage to DNA. It has been specifically investigated for its ability to induce oxidative damage in single-stranded DNA representing the bcr-abl chimeric gene, which is implicated in the pathogenesis of chronic myeloid leukemia (CML) .

Synthesis Analysis

The synthesis of this compound derivatives has been explored for the preparation of oligonucleotide conjugates. These conjugates are designed to target photooxidative damage to DNA sequences associated with CML. The synthesis involves the preparation of 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone from 5-amino-7-methylthiofurazano[3,4-d]pyrimidine via an unusual cation incorporating a rare pyrimido[6,1-b][1,3]oxazine ring system. This intermediate is then used to prepare oligodeoxynucleotide-5'-linked-(this compound) conjugates using phosphoramidite methodology .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various techniques such as NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography has been employed to investigate the molecular configuration of related compounds, revealing details such as the absence of classical hydrogen bonding and the presence of weak C–H…O contacts .

Chemical Reactions Analysis

Upon excitation with near UV light, this compound conjugates can cause oxidative damage at guanine bases in single-stranded DNA. This leads to alkali-labile sites that can be monitored by polyacrylamide gel electrophoresis. The extent and specificity of the cleavage depend on the structure of the conjugate and the linker length between the oligonucleotide and the pterin moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of substituents such as pyrene can lead to π-π interactions, as observed in the crystal packing of related compounds. These interactions, along with the molecular configuration, can affect the photophysical properties, such as UV-vis absorption and fluorescence emission, which are important for their function as photosensitizers .

Scientific Research Applications

1. Enzyme Activity Modulation

6,7-Diphenylpterin and its analogs have been studied for their impact on enzyme activities. For instance, compounds such as 6-tetrahydrobiopterin and 6,7-dimethyltetrahydrobiopterin have been shown to influence the monophenolase and diphenolase activities of tyrosinase. These reductants act by reducing the o-quinones, the reaction products, to o-diphenol, affecting the enzyme's action on monophenol substrates (García Molina et al., 2007).

2. Molecular Engineering and Microstructure Formation

Diphenylalanine and its analogs, which include diphenylpterin compounds, are significant in organic supramolecular chemistry. They form ordered assemblies with unique properties such as mechanical, optical, piezoelectric, and semiconductive characteristics. These structures have applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).

3. DNA Interaction and Photopolymerization

This compound derivatives have been synthesized for use in oligonucleotide conjugates, targeting photooxidative damage to DNA representing specific genes, such as the bcr-abl chimeric gene implicated in chronic myeloid leukaemia (Crean et al., 2004). Additionally, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been studied as fluorescent molecular sensors for monitoring photopolymerization processes in various monomers (Ortyl et al., 2019).

4. Fluorescent pH Sensors

New derivatives of pteridine, including 6,7-diphenyl-2-morpholinylpterin, have been designed for pH-fluorescence sensing near physiological pH. These derivatives exhibit visible turn-on emission signals and are suitable for intracellular pH measurements (Saleh et al., 2012).

5. Cellular Metabolism and Biodegradation Studies

The biodegradation of compounds like triphenyltin, an endocrine disruptor, involves its interaction with microorganisms like Stenotrophomonas maltophilia. This process involves biosorption and degradation, producing compounds like diphenyltin and monophenyltin, affecting cellular metabolism (Gao et al., 2014).

6. Drug Interaction and Anticancer Activity

Research on diphenyl diselenide, a compound related to diphenylpterin, has shown its potential as an antioxidant and antitumor agent. It has been found to protect against oxidative DNA damage induced by drugs like tamoxifen in certain cancer cells (Melo et al., 2013).

7. Protein Interaction and Cellular Networks

Diphenyl compounds have also been utilized in databases like the Database of Interacting Proteins (DIP), which document experimentally determined protein-protein interactions. This is crucial for studying cellular networks of protein interactions (Xenarios et al., 2002).

Mechanism of Action

Target of Action

6,7-Diphenylpterin primarily targets DNA , specifically single-stranded DNA representing the bcr–abl chimeric gene . This gene is implicated in the pathogenesis of chronic myeloid leukaemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .

Mode of Action

This compound interacts with its target through a process known as photooxidative damage . This involves the use of light to induce oxidative damage to the DNA . The compound is used as a photosensitizer, absorbing light and transferring the energy to other molecules, creating reactive species that can damage the DNA .

Biochemical Pathways

It’s known that the compound induces oxidative damage to dna, which can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in cancer cells with the bcr–abl chimeric gene .

Pharmacokinetics

The compound’s ability to induce photooxidative damage suggests it can interact with dna in cells, indicating it has some degree of bioavailability .

Result of Action

The action of this compound results in oxidative damage to the DNA, leading to alkali-labile sites which were monitored by polyacrylamide gel electrophoresis . This damage can disrupt the function of the bcr–abl chimeric gene, potentially inhibiting the growth of CML cells .

Action Environment

The efficacy and stability of this compound are likely influenced by various environmental factors. For instance, the compound’s photooxidative activity suggests that light exposure could play a role in its action . .

properties

IUPAC Name

2-amino-6,7-diphenyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFLLFFNWQPPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418267
Record name 6,7-Diphenylpterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17376-91-9
Record name 6,7-Diphenylpterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Diphenylpterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6,7-Diphenylpterin, when conjugated to oligonucleotides, interact with its target DNA and what are the downstream effects?

A1: The research primarily focuses on using this compound as a photosensitizer when conjugated to oligonucleotides. Upon excitation with near-UV light, the conjugated this compound interacts with its target DNA through photochemical processes. Specifically, the studies observe:

  • Oxidative Damage: The excited this compound causes oxidative damage to guanine bases in the target DNA sequence. []
  • Alkali-Labile Sites: This oxidative damage leads to the formation of alkali-labile sites within the DNA, which can be detected and analyzed using techniques like polyacrylamide gel electrophoresis. []
  • Sequence-Specific Cleavage: The location of DNA cleavage is influenced by both the linker length connecting the this compound to the oligonucleotide and the specific target sequence. For example, one conjugate showed a preference for cleavage at a specific guanine (G14) within the target sequence. []

Q2: What are the proposed mechanisms behind the observed DNA cleavage with this compound conjugates?

A2: The research suggests that the DNA cleavage observed with these conjugates may involve Type 1 photochemical electron transfer. [] This contrasts with previous studies using ruthenium polypyridyl sensitizers, indicating that this compound conjugates could utilize a different mechanistic pathway for DNA interaction and damage. Further research is needed to fully elucidate the specific mechanisms involved.

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